N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-phenethyloxalamide
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Overview
Description
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-phenethyloxalamide is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-phenethyloxalamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved by reacting a suitable amine with a cyclic anhydride under controlled conditions to form the pyrrolidinone ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate compound with oxalyl chloride and a suitable amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-phenethyloxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s properties are explored for potential use in industrial processes, such as catalysis or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and oxalamide moiety are key structural features that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide
Uniqueness
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-phenethyloxalamide is unique due to its specific combination of structural features, including the pyrrolidinone ring, phenyl group, and oxalamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-9-10-17(14-18(15)24-13-5-8-19(24)25)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAUZMFZQRAKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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